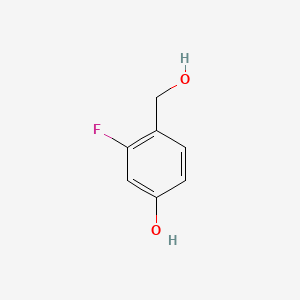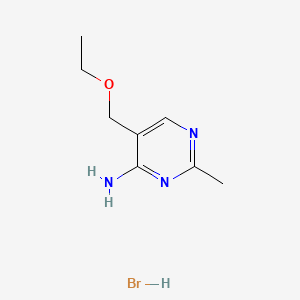
3-Fluoro-4-(hydroxymethyl)phenol
概要
説明
3-Fluoro-4-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 96740-92-0. It has a molecular weight of 142.13 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C7H7FO2 . The InChI code for this compound is 1S/C7H7FO2/c8-7-3-6 (10)2-1-5 (7)4-9/h1-3,9-10H,4H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Anaerobic Transformation of Phenol to Benzoate : Isomeric fluorophenols, including 3-fluorophenol, have been used to investigate the anaerobic transformation of phenol to benzoate. The study found that the transformation leads to the accumulation of fluorobenzoic acids, indicating a specific pathway of transformation (Genthner, Townsend, & Chapman, 1989).
Utility in Fluorogenic Acetoxymethyl Ethers : Phenolic fluorophores, derivatives of phenols, are crucial in biological science. Fluorinated phenols are involved in creating profluorophores with low background fluorescence and high enzymatic reactivity. These are significant for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).
Regioselectivity in Phenol Hydroxylation : The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase were found to be pH-dependent. This study contributes to understanding the reaction mechanism of phenol hydroxylation (Peelen, Rietjens, van Berkel, van Workum, & Vervoort, 1993).
Synthesis and Crystal Structure : The study of fluorinated phenol derivatives, including 3-fluorophenol, aids in the development of fluoro-containing materials, potentially leading to organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Biodegradation Studies : Research on fluorophenols, including 3-fluorophenol, demonstrates their role as analogues and inhibitors in the biodegradation process of phenol, providing insights into microbial degradation pathways (Londry & Fedorak, 1993).
Synthesis Techniques : Various studies have focused on the synthesis of fluorinated phenol derivatives, highlighting their importance as intermediates in chemical production (Wenxian, De-kun, & Yanli, 2004).
Safety and Hazards
The safety information for 3-Fluoro-4-(hydroxymethyl)phenol indicates that it has the GHS07 pictogram. The hazard statements are H302-H315-H319, which means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
3-Fluoro-4-(hydroxymethyl)phenol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to have a molecular weight of 14213 , which may influence its bioavailability
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
特性
IUPAC Name |
3-fluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBHZARBEOBOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/no-structure.png)
![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)





![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)
